molecular formula C6H9ClO3 B13550909 (2R)-oxolan-2-ylmethyl chloroformate

(2R)-oxolan-2-ylmethyl chloroformate

Cat. No.: B13550909
M. Wt: 164.59 g/mol
InChI Key: JUEYJVZDCUZWDX-RXMQYKEDSA-N
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Description

(2R)-oxolan-2-ylmethyl chloroformate is an organic compound that belongs to the class of chloroformates It is characterized by the presence of an oxolane ring and a chloroformate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-oxolan-2-ylmethyl chloroformate typically involves the reaction of oxolane derivatives with phosgene or its equivalents. One common method is the reaction of (2R)-oxolan-2-ylmethanol with phosgene in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the chloroformate group.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and safe handling of phosgene. The use of alternative reagents such as triphosgene can also be considered to minimize the risks associated with phosgene.

Chemical Reactions Analysis

Types of Reactions

(2R)-oxolan-2-ylmethyl chloroformate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form carbamates and carbonates, respectively.

    Hydrolysis: In the presence of water, it hydrolyzes to form (2R)-oxolan-2-ylmethanol and carbon dioxide.

    Reduction: It can be reduced to (2R)-oxolan-2-ylmethanol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols

    Bases: Pyridine, triethylamine

    Reducing Agents: Lithium aluminum hydride

Major Products Formed

    Carbamates: Formed from the reaction with amines

    Carbonates: Formed from the reaction with alcohols

    (2R)-oxolan-2-ylmethanol: Formed from hydrolysis or reduction

Scientific Research Applications

(2R)-oxolan-2-ylmethyl chloroformate has several applications in scientific research:

    Biology: It can be used to modify biomolecules for studying their functions and interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-oxolan-2-ylmethyl chloroformate involves the formation of reactive intermediates that can interact with nucleophiles. The chloroformate group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules or other substrates. This reactivity is exploited in various chemical transformations and modifications.

Comparison with Similar Compounds

Similar Compounds

  • Methyl chloroformate
  • Ethyl chloroformate
  • Benzyl chloroformate

Comparison

Compared to other chloroformates, (2R)-oxolan-2-ylmethyl chloroformate is unique due to the presence of the oxolane ring, which imparts different reactivity and properties. The oxolane ring can influence the steric and electronic environment of the chloroformate group, leading to distinct reaction pathways and applications.

Properties

Molecular Formula

C6H9ClO3

Molecular Weight

164.59 g/mol

IUPAC Name

[(2R)-oxolan-2-yl]methyl carbonochloridate

InChI

InChI=1S/C6H9ClO3/c7-6(8)10-4-5-2-1-3-9-5/h5H,1-4H2/t5-/m1/s1

InChI Key

JUEYJVZDCUZWDX-RXMQYKEDSA-N

Isomeric SMILES

C1C[C@@H](OC1)COC(=O)Cl

Canonical SMILES

C1CC(OC1)COC(=O)Cl

Origin of Product

United States

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